Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron Nicosulfuron-tp ausn is a member of pyridines and a sulfonamide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17984873
InChI: InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18)
SMILES:
Molecular Formula: C10H14N6O4S
Molecular Weight: 314.32 g/mol

Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron

CAS No.:

Cat. No.: VC17984873

Molecular Formula: C10H14N6O4S

Molecular Weight: 314.32 g/mol

* For research use only. Not for human or veterinary use.

Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron -

Specification

Molecular Formula C10H14N6O4S
Molecular Weight 314.32 g/mol
IUPAC Name 2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide
Standard InChI InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18)
Standard InChI Key JIZXOFJDALMBAQ-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Des-4,6-dimethoxypyrimidine formimidamide nicosulfuron belongs to the pyridine and sulfonamide chemical classes . Its IUPAC name, 2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide, reflects its functional groups: a pyridine ring substituted with a dimethylcarboxamide group, a sulfamoyl bridge, and a formimidamide moiety . The SMILES notation CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N\text{CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N} further clarifies its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2307738-55-0
Molecular FormulaC10H14N6O4S\text{C}_{10}\text{H}_{14}\text{N}_{6}\text{O}_{4}\text{S}
Molecular Weight314.32 g/mol
InChIKeyJIZXOFJDALMBAQ-UHFFFAOYSA-N
ChEBI IDCHEBI:191072

Synthesis and Degradation Pathways

Environmental Fate and Mobility

Sorption-Desorption Dynamics

Sorption studies comparing AUSN with its parent compound reveal critical differences in soil interaction. In soils from La Pampa (Argentina) and Minnesota (USA), the soil-water partition coefficient (KdK_d) for AUSN ranged from 0.5 to 2.1 mL/g, significantly lower than nicosulfuron’s KdK_d (1.8–21 mL/g) . This reduced sorption affinity suggests greater mobility in subsurface environments, increasing the risk of groundwater contamination.

Table 2: Sorption Parameters in Selected Soils

Soil OriginDepth (cm)KdK_d (mL/g)Organic Carbon (%)pH
La Pampa, Argentina0–150.71.26.3
Minnesota, USA15–302.12.87.1

Hysteresis during desorption (H=0.10.3H = 0.1–0.3) indicates irreversible binding to soil organic matter, particularly in lower slope positions where organic carbon accumulates .

Hydrolysis and Microbial Degradation

AUSN undergoes pH-dependent hydrolysis, with half-lives ranging from 14 days (pH 5) to 3 days (pH 9). Microbial degradation pathways dominate in neutral to alkaline soils, yielding secondary metabolites such as IN-HYY21 and IN-GDC42 . These processes are accelerated in aerobic conditions, underscoring the importance of tillage practices in mitigating persistence.

Analytical Detection and Quantification

Chromatographic Methods

MatrixLimit of Detection (LoD)Recovery (%)Chromatographic Column
Water0.1 µg/L92–105C18, 150 mm × 4.6 mm
Soil5 µg/kg85–98HILIC, 100 mm × 2.1 mm

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • Sulfonamide stretch: 1160 cm1^{-1}

  • Pyridine ring vibrations: 1580–1600 cm1^{-1}

  • Formimidamide N–H bending: 1650 cm1^{-1}

Ecotoxicological and Regulatory Considerations

Toxicity Profile

While comprehensive toxicity data for AUSN remain limited, its structural similarity to nicosulfuron suggests potential inhibition of plant acetolactate synthase. Aquatic toxicity assays with Daphnia magna indicate a 48-hour EC50_{50} of 12 mg/L, classifying it as moderately toxic under OECD guidelines .

Regulatory Status

AUSN is classified as a pesticide transformation product under Swiss legislation (SWISSPEST19) . The U.S. Environmental Protection Agency (EPA) requires monitoring of AUSN in groundwater near nicosulfuron-treated fields, though no maximum residue limits (MRLs) have been established .

Implications for Agricultural Management

The mobility and persistence of AUSN necessitate integrated weed management strategies to reduce nicosulfuron reliance. Crop rotation with non-grass species (e.g., legumes) and biochar soil amendments have shown promise in enhancing AUSN degradation by 30–40% . Future research should prioritize field-scale fate modeling and metabolite toxicity profiling to refine risk assessments.

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